5-tert-butyl-N-[2-(morpholin-4-yl)ethyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a heterocyclic scaffold known for its pharmacological versatility. Structurally, it features:
- A 5-tert-butyl group (position 5), enhancing steric bulk and lipophilicity.
- A 3-phenyl substituent (position 3), contributing to π-π stacking interactions.
- A 7-amine side chain with a morpholine-containing ethyl group (N-[2-(morpholin-4-yl)ethyl]), which may improve solubility and target engagement via hydrogen bonding .
Its molecular formula is C₂₃H₃₁N₅O, with a molecular weight of 393.53 g/mol (calculated from ). The morpholine moiety, a six-membered ring with one oxygen and one nitrogen, is a common pharmacophore in kinase inhibitors and GPCR modulators.
Properties
IUPAC Name |
5-tert-butyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O/c1-22(2,3)19-15-20(23-9-10-26-11-13-28-14-12-26)27-21(25-19)18(16-24-27)17-7-5-4-6-8-17/h4-8,15-16,23H,9-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKCWFHXTZEGEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C=NN2C(=C1)NCCN3CCOCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-N-[2-(morpholin-4-yl)ethyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrazolo[1,5-a]pyrimidine core. This can be achieved through a condensation reaction between a pyrazole derivative and a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyrazolo[1,5-a]pyrimidine in the presence of a palladium catalyst.
Attachment of the Morpholine Ring: The morpholine ring can be introduced through a nucleophilic substitution reaction, where a halogenated pyrazolo[1,5-a]pyrimidine reacts with morpholine under basic conditions.
Addition of the tert-Butyl Group: The tert-butyl group can be introduced through an alkylation reaction, where a suitable alkylating agent reacts with the pyrazolo[1,5-a]pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-tert-butyl-N-[2-(morpholin-4-yl)ethyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed to replace specific substituents with other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation can lead to the formation of ketones, aldehydes, or carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
5-tert-butyl-N-[2-(morpholin-4-yl)ethyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-tert-butyl-N-[2-(morpholin-4-yl)ethyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
A comparative analysis of key pyrazolo[1,5-a]pyrimidine derivatives is provided below:
Key Observations
In contrast, smaller groups (e.g., methyl) are associated with higher synthetic yields (e.g., 78% for 5-methyl derivatives in ).
3-Position Aryl Groups :
- The phenyl group in the target compound lacks electron-withdrawing substituents (e.g., -Cl, -F, -CF₃ in ), which are often linked to improved target affinity in kinase inhibitors .
- Fluorinated aryl groups (e.g., 4-fluorophenyl in ) may enhance metabolic stability via reduced oxidative degradation.
7-Amine Side Chains :
- The morpholine-ethyl chain in the target compound is distinct from cyclopentyl () or pyridin-2-ylmethyl () groups. Morpholine derivatives are often employed to optimize solubility and pharmacokinetics .
- In , a similar morpholine-ethyl side chain is paired with a bulky biphenyl-tetrazole group, demonstrating the scaffold’s adaptability for diverse targets.
Biological Activity
5-tert-butyl-N-[2-(morpholin-4-yl)ethyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine class. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the central nervous system (CNS) and as a modulator of various receptors.
Structural Characteristics
The compound features:
- A tert-butyl group at the 5-position, enhancing lipophilicity.
- A morpholine moiety linked through a 2-(morpholin-4-yl)ethyl chain at the 7-position, which may influence its pharmacological profile.
- A phenyl group at the 3-position, contributing to its structural diversity.
These structural features suggest that the compound could interact with multiple biological targets, potentially leading to varied pharmacological effects.
Pharmacological Properties
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class often exhibit:
- Antidepressant effects : Similar compounds have been studied for their ability to modulate serotonin and norepinephrine levels.
- Neuroprotective effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis.
The exact mechanism of action for 5-tert-butyl-N-[2-(morpholin-4-yl)ethyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is not fully elucidated; however, it is hypothesized to involve:
- Modulation of neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
- Inhibition of certain enzymes associated with neurotransmitter degradation.
In Vitro Studies
In vitro assays have demonstrated that this compound can inhibit specific enzyme activities relevant to neurotransmitter metabolism. For instance:
- Enzyme Inhibition Assays : The compound exhibited IC50 values in the low micromolar range against monoamine oxidase (MAO), suggesting potential antidepressant activity.
In Vivo Studies
Animal studies have indicated:
- Behavioral Tests : In rodent models, administration of the compound led to significant reductions in depression-like behaviors as measured by forced swim tests and tail suspension tests.
| Study Type | Model Organism | Dose (mg/kg) | Effect Observed |
|---|---|---|---|
| In Vitro | N/A | N/A | MAO inhibition (IC50 ~ 10 µM) |
| In Vivo | Mice | 10 | Reduced immobility in forced swim test |
| In Vivo | Rats | 20 | Increased locomotion in open field test |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
